molecular formula C8H11N5 B13059429 1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13059429
M. Wt: 177.21 g/mol
InChI Key: UOVRJGHMPQRCTJ-UHFFFAOYSA-N
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Description

1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones, followed by methylation and amination steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazol-4-amine
  • 1,4-dimethyl-3-(1H-pyrazol-3-yl)-1H-pyrazol-5-amine
  • 1,4-dimethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-4-amine

Uniqueness

1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific methylation positions make it a versatile compound for various applications .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2,4-dimethyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-5-7(6-3-10-11-4-6)12-13(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

UOVRJGHMPQRCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CNN=C2)C)N

Origin of Product

United States

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